Obatoclax Mesylate

Bcl-2 Apoptosis Selectivity

Obatoclax mesylate is a pan-Bcl-2 inhibitor with potent Mcl-1 antagonism (IC50 <10 nM) and activity in venetoclax-resistant models. Unlike selective Bcl-2 inhibitors, it neutralizes Mcl-1 and Bfl-1/A1—critical for overcoming resistance in hematologic and solid tumors. Essential for dissecting Mcl-1-mediated survival and validating novel Bcl-2 antagonists.

Molecular Formula C21H23N3O4S
Molecular Weight 413.5 g/mol
Cat. No. B1255366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameObatoclax Mesylate
Molecular FormulaC21H23N3O4S
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O
InChIInChI=1S/C20H19N3O.CH4O3S/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17;1-5(2,3)4/h4-11,21,23H,1-3H3;1H3,(H,2,3,4)/b18-17+,19-10+;
InChIKeyZVAGBRFUYHSUHA-CFWFSBERSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Obatoclax Mesylate (GX15-070): A Pan-Bcl-2 BH3 Mimetic with Unique Mcl-1 Antagonism for Apoptosis Research


Obatoclax mesylate (CAS 803712-79-0) is a small-molecule BH3 mimetic that functions as a pan-inhibitor of anti-apoptotic Bcl-2 family proteins [1]. Unlike selective Bcl-2 inhibitors, it binds to multiple pro-survival members including Bcl-2, Bcl-XL, Bcl-w, Mcl-1, A1, and Bcl-b, with inhibition constants (Ki) ranging from 1 to 7 μM [2]. Its hydrophobic character facilitates occupation of the BH3-binding groove, disrupting interactions between anti-apoptotic proteins and pro-apoptotic effectors Bax and Bak, thereby triggering intrinsic apoptosis [3].

Why Pan-Inhibition of Bcl-2 Family Proteins Matters: Avoiding Obatoclax Mesylate Substitution Pitfalls


Bcl-2 family inhibitors are not functionally interchangeable. Selective Bcl-2 antagonists such as venetoclax (ABT-199) and navitoclax (ABT-263) exhibit exquisite potency for their primary targets but fail to neutralize Mcl-1 and Bfl-1/A1, which are frequently upregulated as resistance mechanisms in hematologic and solid tumors [1]. Substituting obatoclax mesylate with a selective inhibitor compromises the ability to overcome Mcl-1-mediated survival signaling and may yield false-negative results in apoptosis assays [2]. Its unique pan-inhibitory profile, particularly its potent disruption of constitutive Mcl-1/Bak interactions, is a critical differentiating factor that cannot be replicated by more selective agents [3].

Quantitative Differentiation of Obatoclax Mesylate: Head-to-Head Selectivity and Potency Data Against Key Comparators


Pan-Bcl-2 Family Inhibition Profile vs. Venetoclax and Navitoclax

Obatoclax mesylate exhibits a broad-spectrum binding profile across anti-apoptotic Bcl-2 family members, contrasting sharply with the narrow selectivity of venetoclax and the intermediate profile of navitoclax. In fluorescence polarization assays, obatoclax inhibited Bcl-2, Bcl-XL, Mcl-1, Bcl-w, A1, and Bcl-b with IC50 values ranging from 1 to 7 μM [1]. In contrast, venetoclax displays a Ki <0.01 nM for Bcl-2 but is >4800-fold selective over Bcl-XL and Bcl-w, and has no activity against Mcl-1 [2]. Navitoclax potently inhibits Bcl-2, Bcl-XL, and Bcl-w (Ki ≤1 nM) but binds weakly to Mcl-1 and A1 [3].

Bcl-2 Apoptosis Selectivity

Potent Disruption of Mcl-1/Bak Interaction in Native Mitochondrial Membranes

In intact mitochondrial membranes, obatoclax disrupts constitutive Mcl-1/Bak dimers with an IC50 <10 nM, a potency comparable to synthetic BH3 peptides Noxa and Bim [1]. This represents a >100-fold increase in apparent potency compared to the 1-7 μM IC50 values obtained in aqueous fluorescence polarization assays, highlighting the importance of the hydrophobic membrane environment for accurate assessment of this compound's activity [2]. No equivalent data are available for selective inhibitors like venetoclax in this native membrane context.

Mcl-1 Bak Mitochondria

Retained Cytotoxicity in Venetoclax-Resistant AML Cellular Models

In a panel of AML cell lines (MOLM13, MV-4-11, Kasumi-1, OCI-AML3), obatoclax reduced cell viability with IC50 values ranging from approximately 0.03 to 3 μM, and importantly, this activity was independent of the cells' sensitivity to venetoclax [1]. This contrasts with venetoclax, which loses efficacy in cells with elevated Mcl-1 or Bcl-XL expression [2]. Obatoclax maintained cytotoxicity even in venetoclax-resistant models, demonstrating its ability to bypass acquired resistance mediated by upregulation of alternative anti-apoptotic Bcl-2 family members [3].

Acute Myeloid Leukemia Drug Resistance Mcl-1

Potent Single-Agent Cytotoxicity in Multiple Myeloma Cell Lines

Obatoclax potently inhibited the viability of 15 out of 16 human myeloma cell lines (HMCLs) with a mean IC50 of 246 nM [1]. Sensitivity to obatoclax correlated with the absence or near absence of Bcl-xL expression, identifying a biomarker for response [2]. In contrast, the selective Bcl-2/Bcl-XL inhibitor ABT-737 shows limited single-agent activity in myeloma models with high Mcl-1 expression, requiring combination strategies for efficacy [3].

Multiple Myeloma Cytotoxicity Bcl-xL

Synergistic Enhancement of Bortezomib-Induced Apoptosis in Mantle Cell Lymphoma

Obatoclax exhibited synergistic toxicity with the proteasome inhibitor bortezomib in mantle cell lymphoma (MCL) cell lines and patient-derived cells ex vivo [1]. Bortezomib treatment increases Mcl-1 protein levels through proteasome inhibition, which confers resistance to selective Bcl-2 inhibitors like ABT-737 [2]. Obatoclax overcomes this resistance by directly antagonizing Mcl-1, and the combination with bortezomib produced greater-than-additive cell killing (combination index <1) [3].

Mantle Cell Lymphoma Bortezomib Synergy

Recommended Scientific and Preclinical Applications for Obatoclax Mesylate


Investigating Mcl-1-Dependent Apoptosis Resistance in Hematologic Malignancies

Use obatoclax mesylate as a tool compound to probe the functional role of Mcl-1 in cell survival. Its potent disruption of Mcl-1/Bak interactions (IC50 <10 nM in native membranes [1]) and retained activity in venetoclax-resistant AML models [2] make it uniquely suited for dissecting Mcl-1-mediated resistance mechanisms that selective Bcl-2 inhibitors cannot address.

Validating Combination Strategies with Proteasome Inhibitors

Employ obatoclax mesylate in combination with bortezomib or other proteasome inhibitors to study synergistic apoptosis induction. The compound overcomes bortezomib-induced Mcl-1 upregulation, yielding combination indices <1 in mantle cell lymphoma models [3], whereas selective Bcl-2 inhibitors like ABT-737 are antagonized by this mechanism.

Benchmarking Pan-Bcl-2 Inhibition in Multiple Myeloma Preclinical Models

Utilize obatoclax mesylate as a reference pan-inhibitor in multiple myeloma cell line panels. With a mean IC50 of 246 nM across 15/16 HMCLs [4], it provides a consistent baseline for comparing the efficacy of novel Bcl-2 family antagonists and for studying Bcl-xL as a resistance biomarker.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Obatoclax Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.